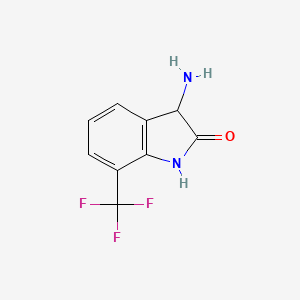
3-Amino-7-(trifluoromethyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-7-(trifluoromethyl)indolin-2-one is a synthetic organic compound belonging to the indolinone family. Indolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The trifluoromethyl group at the 7-position and the amino group at the 3-position confer unique chemical properties to this compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-(trifluoromethyl)indolin-2-one typically involves the following steps:
Starting Material: The synthesis often begins with 7-(trifluoromethyl)indole.
Amination: The indole undergoes a nitration reaction to introduce a nitro group at the 3-position, followed by reduction to convert the nitro group to an amino group.
Cyclization: The amino-indole derivative is then cyclized to form the indolin-2-one structure.
Common reagents used in these reactions include nitric acid for nitration, and hydrogen gas with a palladium catalyst for the reduction step.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-(trifluoromethyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the indolinone ring can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indolinones with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-Amino-7-(trifluoromethyl)indolin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its indolinone scaffold is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound derivatives have shown promise as therapeutic agents. They are investigated for their potential to treat diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Amino-7-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-7-methylindolin-2-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-Amino-7-chloroindolin-2-one: Contains a chlorine atom instead of a trifluoromethyl group.
3-Amino-7-bromoindolin-2-one: Contains a bromine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-Amino-7-(trifluoromethyl)indolin-2-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its biological activity and make it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C9H7F3N2O |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
3-amino-7-(trifluoromethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)5-3-1-2-4-6(13)8(15)14-7(4)5/h1-3,6H,13H2,(H,14,15) |
InChI Key |
FRCSTQYEIKHJFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















